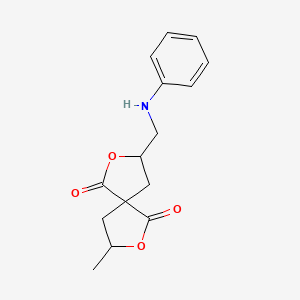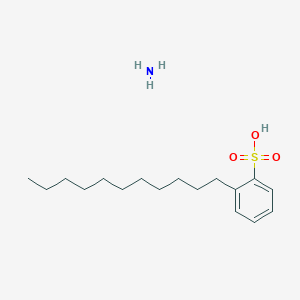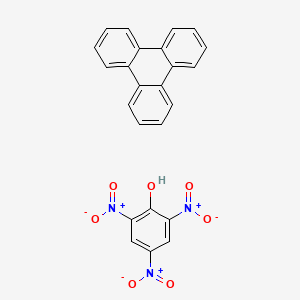
N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride is a chemical compound that belongs to the class of beta-alanine derivatives It is characterized by the presence of a methyl group, a chloroethyl group, and a beta-alanine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride typically involves the reaction of beta-alanine with N-methyl-N-(2-chloroethyl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and continuous flow reactors may be used to ensure consistent quality and high yield. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in its pure form. The industrial production methods are designed to be cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield beta-alanine and other by-products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted beta-alanine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
科学的研究の応用
N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .
類似化合物との比較
Similar Compounds
- N-(2-chloroethyl)-N-methyl-N-(1-naphthylmethyl)amine hydrochloride
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine hydrochloride .
Uniqueness
N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride is unique due to its specific structure, which combines a beta-alanine backbone with a chloroethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity and interactions with biological targets, which can be advantageous in specific research and industrial contexts .
特性
CAS番号 |
89583-19-7 |
|---|---|
分子式 |
C6H13Cl2NO2 |
分子量 |
202.08 g/mol |
IUPAC名 |
2-carboxyethyl-(2-chloroethyl)-methylazanium;chloride |
InChI |
InChI=1S/C6H12ClNO2.ClH/c1-8(5-3-7)4-2-6(9)10;/h2-5H2,1H3,(H,9,10);1H |
InChIキー |
FEDFBUBSNGFRPP-UHFFFAOYSA-N |
正規SMILES |
C[NH+](CCC(=O)O)CCCl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


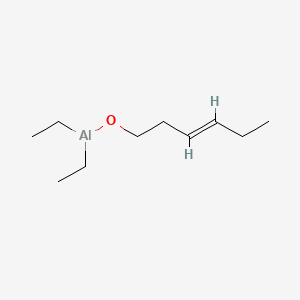
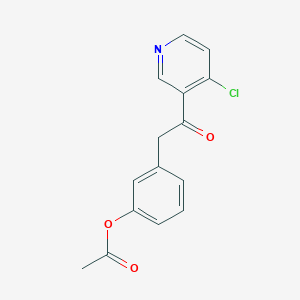
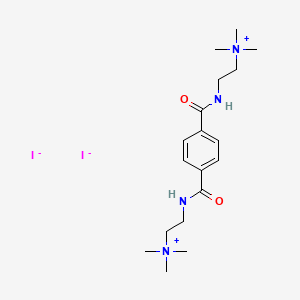
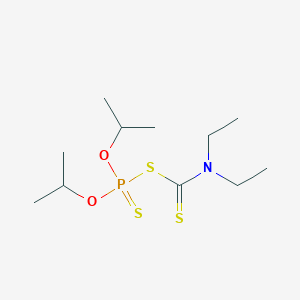
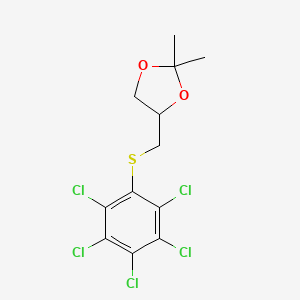
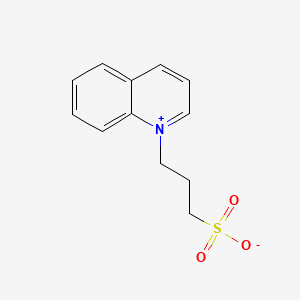

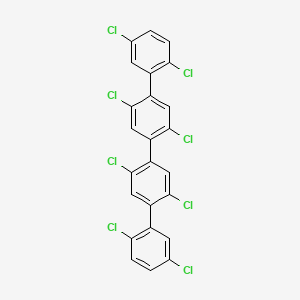
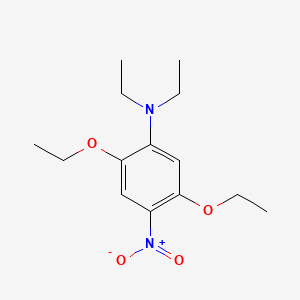
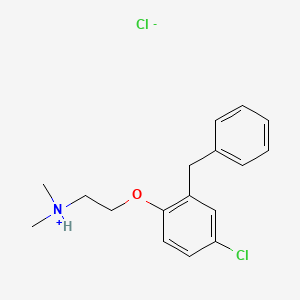
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
